

Barium Benzoate: A Technical Guide to Hazards and Safety

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Compound of Interest

Compound Name: *Barium benzoate*

Cat. No.: *B1594676*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and safety precautions associated with **barium benzoate**. The information is intended to support risk assessment and ensure safe handling in a laboratory environment. Data has been compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

Barium benzoate is the barium salt of benzoic acid. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Chemical Name	Barium Benzoate	[1] [2]
Synonyms	Barium dibenzoate, Benzoic acid, barium salt	[1] [2] [3] [4]
CAS Number	533-00-6	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₁₀ BaO ₄	[2] [3]
Molecular Weight	379.55 g/mol	[2] [3] [5]
Appearance	White powder/Dry powder	[3]
Boiling Point	249.3 °C at 760 mmHg	[1]
Flash Point	111.4 °C	[1]
Density	2 g/cm ³ at 20°C	[1]
Water Solubility	3.4 - 51.3 g/L at 20°C	[1]

Hazard Identification and Classification

Barium benzoate is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed or inhaled, and it can cause serious eye damage.[\[6\]](#) The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for **barium benzoate**, as summarized in Table 2.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage

Source: Aggregated GHS information from multiple sources.[\[3\]](#)[\[6\]](#)

GHS Pictograms:

- GHS06: Skull and Crossbones (for Acute Toxicity, Oral)
- GHS05: Corrosion (for Serious Eye Damage)
- GHS07: Exclamation Mark (for Acute Toxicity, Inhalation)

Signal Word: Danger[6]

Toxicological Information

Specific quantitative toxicological data such as LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) for **barium benzoate** are not readily available in public literature.[7] The hazard assessment is therefore primarily based on the GHS classifications and toxicological data for other soluble barium compounds. The toxicity of barium salts is largely related to their solubility, which influences their absorption and bioavailability.[8]

The primary toxic entity is the barium ion (Ba²⁺), which is known to be a competitive blocker of potassium inward rectifier channels.[5][6] This blockage inhibits the efflux of potassium ions (K⁺), leading to profound hypokalemia (low potassium levels in the blood).[5][6] Clinical features of acute soluble barium poisoning include gastrointestinal distress (vomiting, diarrhea), cardiac arrhythmias, muscle weakness, and potentially respiratory failure due to muscle paralysis.[5][6]

Table 3 provides a summary of acute oral toxicity data for various soluble barium compounds to offer a comparative perspective.

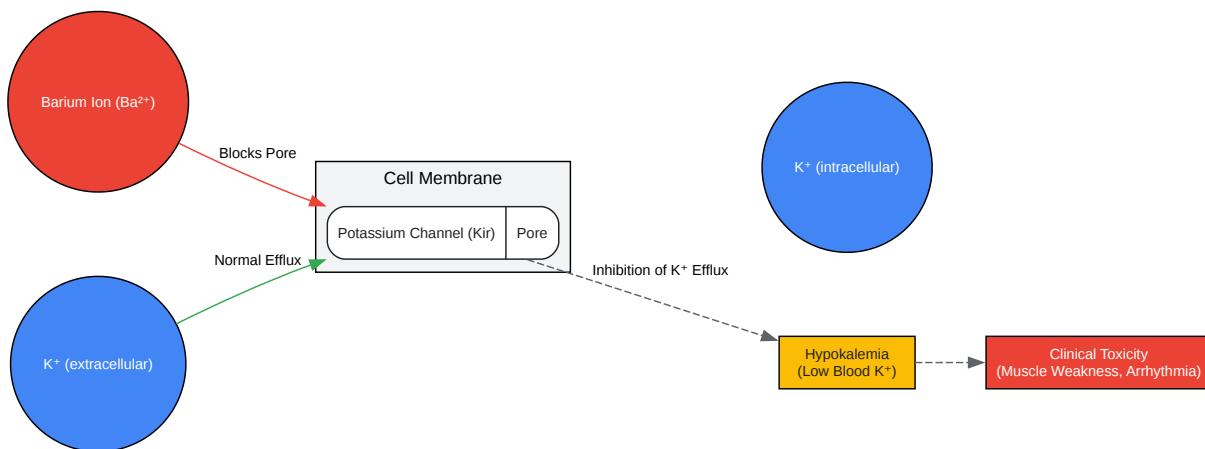
Substance	Species	LD ₅₀ (mg/kg body weight)	LD ₅₀ (mg barium/kg body weight)
Barium Chloride	Rat	118–277	78–183
Barium Chloride	Rat	409–419	270–276
Barium Chloride	Mouse	430	284
Barium Fluoride	Rat	250	165

Source: The MAK Collection for Occupational Health and Safety, 2021.[9]

The toxicity of the benzoate component is considered low. For sodium benzoate, the oral LD₅₀ in rats is greater than 2000 mg/kg body weight.[10]

Signaling Pathway: Barium Ion Blockade of Potassium Channels

The primary mechanism of barium toxicity involves the blockade of potassium channels. Barium ions are similar in size to potassium ions but have a higher charge, allowing them to enter and block the pore of potassium channels, particularly the inward rectifier channels. This disrupts the normal flow of potassium ions, which is crucial for maintaining the resting membrane potential of cells, especially in muscle and nerve tissues. The disruption of potassium homeostasis leads to the observed clinical effects.



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Barium ion (Ba²⁺) blocking a potassium channel, leading to toxicity.

Safety Precautions and Handling

Proper handling and storage procedures are critical to minimize the risk of exposure to **barium benzoate**.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]
- Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[6]
- Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.[6]

Handling and Storage

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[6] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials. Store locked up.[6]

Emergency Procedures

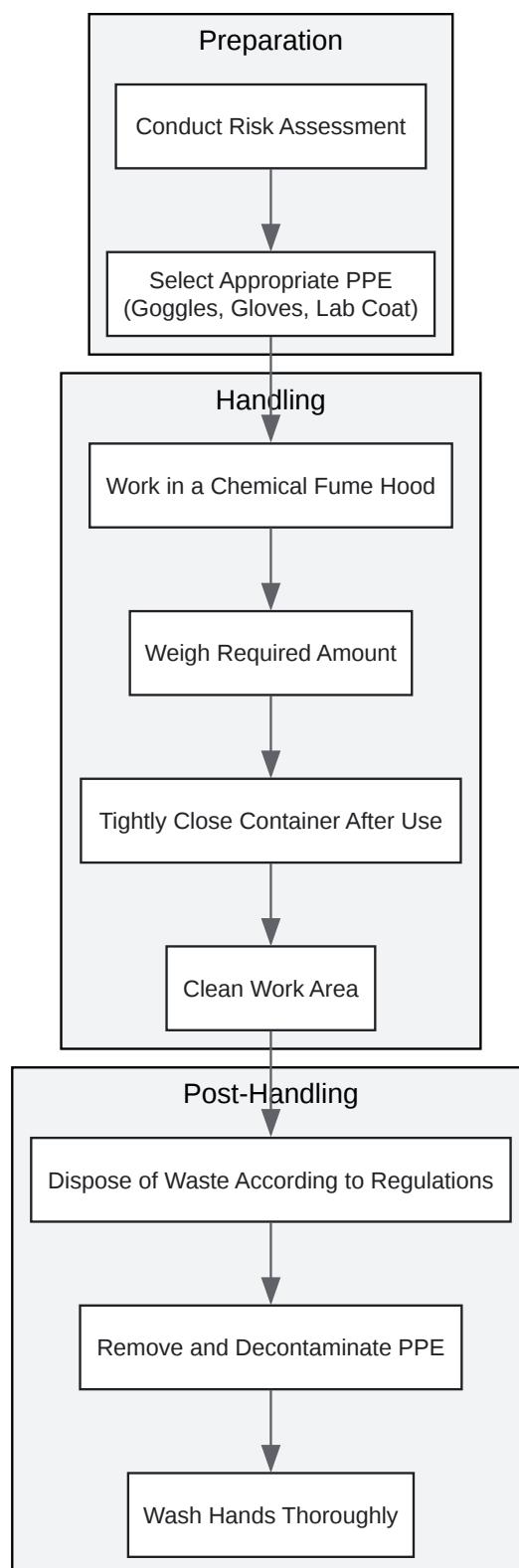
First-Aid Measures:

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
- In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]
- In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

- If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[6]

Spill Response:

- Evacuate personnel to a safe area.
- Wear appropriate PPE, including respiratory protection.
- Avoid dust generation.
- Sweep up the spilled material and place it in a suitable, closed container for disposal.[5]
- Do not let the product enter drains.[5]



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A general workflow for the safe handling of **barium benzoate**.

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for **barium benzoate** are not readily available, the following OECD guidelines describe the standard methodologies for assessing the acute and repeated dose toxicity of a chemical substance. These protocols would be applicable for a comprehensive evaluation of **barium benzoate**.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[\[5\]](#)

- Principle: A stepwise procedure is used where a group of animals (typically three female rats) is dosed at a defined starting dose level.[\[11\]](#) The outcome (mortality or survival) determines the next step: dosing at a higher or lower dose level, or stopping the test.[\[11\]](#)
- Animal Species: Healthy, young adult rats are typically used.[\[5\]](#)
- Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[\[4\]](#)
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[11\]](#)
- Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[\[5\]](#)

OECD Guideline 402: Acute Dermal Toxicity

This guideline outlines a procedure for assessing the potential adverse effects of a single dermal exposure to a substance.[\[1\]](#)[\[7\]](#)

- Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of a group of animals (typically rats) and held in contact with the skin for 24 hours.[\[12\]](#) A stepwise procedure with a limited number of animals per step is used.[\[13\]](#)

- Animal Species: Young adult rats are the preferred species.[14]
- Dosing: A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[12]
- Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[12]
- Endpoint: The study provides information on dermal toxicity and can be used to calculate an approximate LD₅₀. A gross necropsy is performed on all animals at the end of the study.[12]

OECD Guideline 403: Acute Inhalation Toxicity

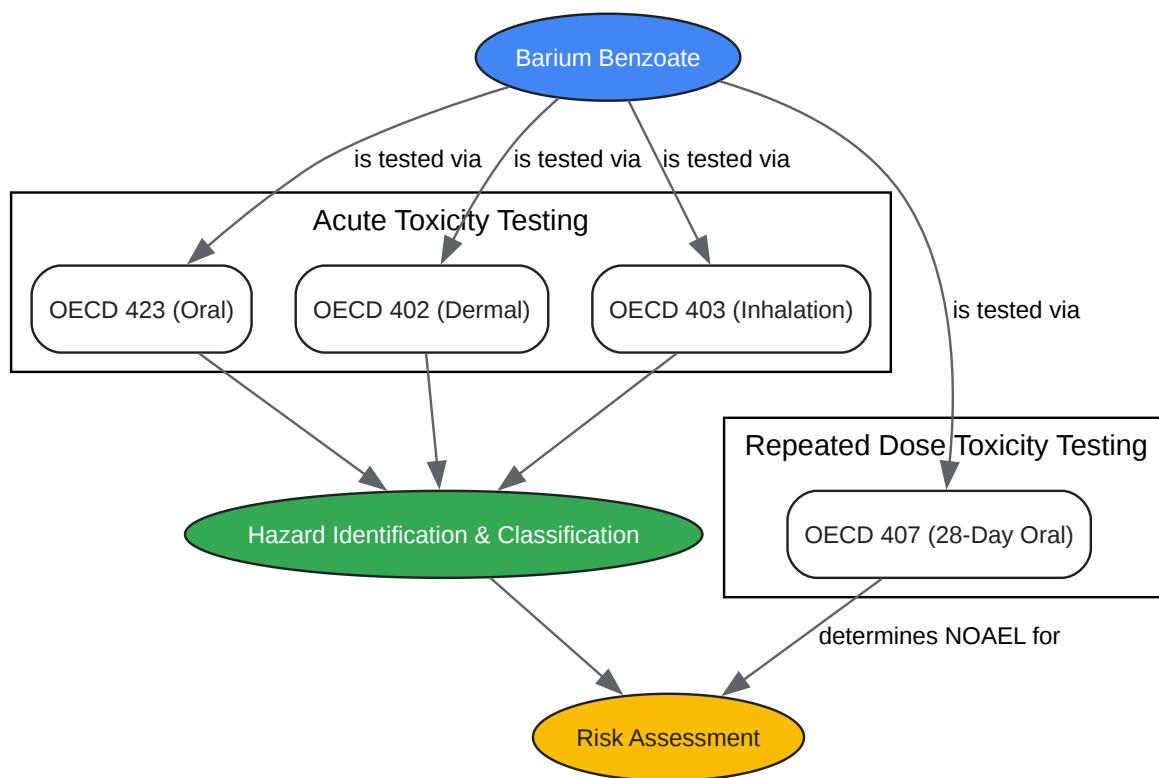
This guideline is used to assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[3][6]

- Principle: The guideline describes two protocols: a traditional LC₅₀ protocol and a Concentration x Time (C x T) protocol.[6][15] Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours).[6][15]
- Animal Species: Rats are the preferred species.[2]
- Concentrations: A limit test or a study with at least three concentrations is performed.[15]
- Observation Period: Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality.[6]
- Endpoint: The study provides the LC₅₀ value and other information on inhalation hazards for GHS classification.[6]

OECD Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[8][16][17]

- Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days.[18]
- Animal Species: Rats are the preferred species. Each dose group typically consists of 5 males and 5 females.[18]
- Dosing: Administration is usually by gavage or via the diet or drinking water.[17]
- Observations: Includes daily clinical observations, weekly body weight and food/water consumption measurements, and detailed hematology and clinical biochemistry at the end of the study.[17]
- Endpoint: The study identifies target organs of toxicity and determines a No-Observed-Adverse-Effect Level (NOAEL). Gross necropsy and histopathology of major organs are performed.[18]



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Relationship between toxicological testing protocols and hazard assessment.

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